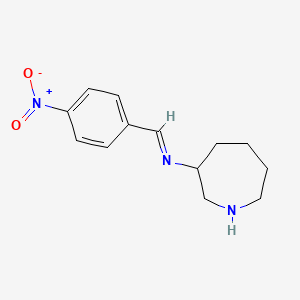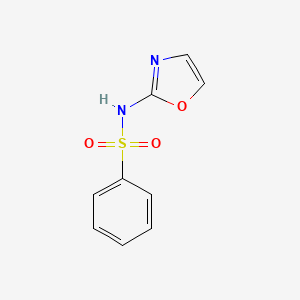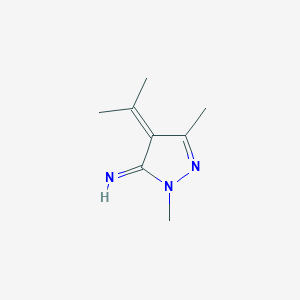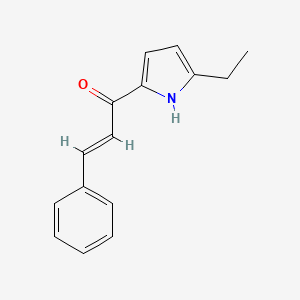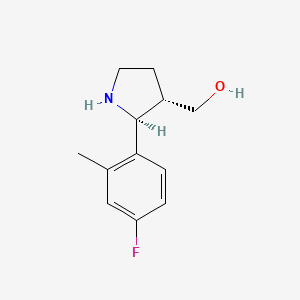
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is a chiral compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 4-fluoro-2-methylphenyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-fluoro-2-methylbenzaldehyde with (S)-proline under acidic or basic conditions.
Reduction: The resulting intermediate is then reduced to form the hydroxymethyl group at the 3-position of the pyrrolidine ring. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol would depend on its specific application. In pharmacological studies, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and functional assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2S,3S)-2-(4-Fluorophenyl)pyrrolidin-3-yl)methanol
- ((2S,3S)-2-(4-Methylphenyl)pyrrolidin-3-yl)methanol
- ((2S,3S)-2-(4-Chloro-2-methylphenyl)pyrrolidin-3-yl)methanol
Uniqueness
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific stereochemistry also plays a crucial role in its interactions with biological targets.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
[(2S,3S)-2-(4-fluoro-2-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-8-6-10(13)2-3-11(8)12-9(7-15)4-5-14-12/h2-3,6,9,12,14-15H,4-5,7H2,1H3/t9-,12+/m1/s1 |
Clé InChI |
GNDLBXBPPPOBCB-SKDRFNHKSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)F)[C@@H]2[C@H](CCN2)CO |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2C(CCN2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
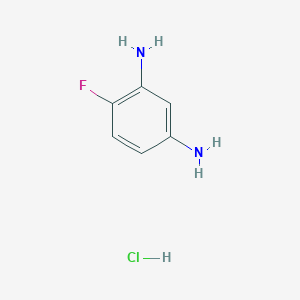
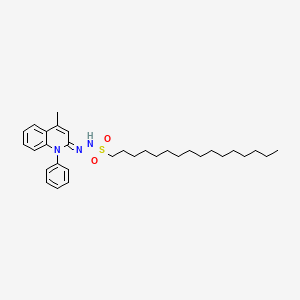

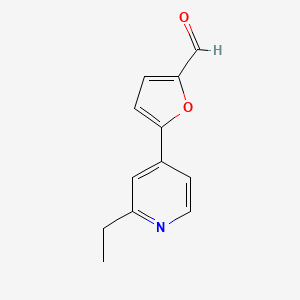
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
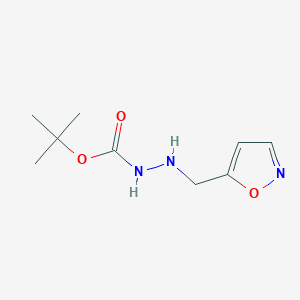
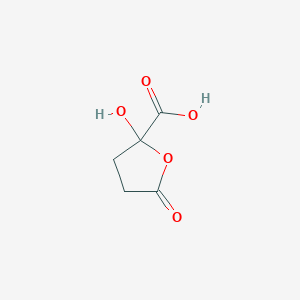
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)
